Welcome to the BenchChem Online Store!
molecular formula C8H15N3O4S2 B8292679 2-Amino-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide

2-Amino-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide

Cat. No. B8292679
M. Wt: 281.4 g/mol
InChI Key: AWTYUXFXEJLDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07361659B2

Procedure details

A stirred suspension of 2-acetamido-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide (0.7 g, 2.16 mmol) in 6N hydrochloric acid (8 ml) was heated for 2 h at 80° C., evaporated., and saturated NaHCO3 solution (50 ml) was added. The mixture was extracted with ethyl acetate (3×50 ml), the combined organic layers washed with brine (30 ml) and dried (MgSO4). The crude product was further purified by crystallization (hexane) to yield the title compound (0.45 g, 74%) as a white solid. MS (ISP) 281.9 [(M+H)+]; mp 141° C.
Name
2-acetamido-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[S:5]([C:8]1[S:12][C:11]([NH:13]C(=O)C)=[N:10][C:9]=1[CH3:17])(=[O:7])=[O:6]>Cl>[OH:1][CH2:2][CH2:3][N:4]([CH2:18][CH2:19][OH:20])[S:5]([C:8]1[S:12][C:11]([NH2:13])=[N:10][C:9]=1[CH3:17])(=[O:6])=[O:7]

Inputs

Step One
Name
2-acetamido-4-methyl-thiazole-5-sulfonic acid bis-(2-hydroxy-ethyl)-amide
Quantity
0.7 g
Type
reactant
Smiles
OCCN(S(=O)(=O)C1=C(N=C(S1)NC(C)=O)C)CCO
Name
Quantity
8 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
, and saturated NaHCO3 solution (50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by crystallization (hexane)

Outcomes

Product
Name
Type
product
Smiles
OCCN(S(=O)(=O)C1=C(N=C(S1)N)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.